Cas no 1806811-09-5 (4-Amino-2-cyano-3-(difluoromethyl)-5-fluoropyridine)

4-Amino-2-cyano-3-(difluoromethyl)-5-fluoropyridine 化学的及び物理的性質
名前と識別子
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- 4-Amino-2-cyano-3-(difluoromethyl)-5-fluoropyridine
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- インチ: 1S/C7H4F3N3/c8-3-2-13-4(1-11)5(6(3)12)7(9)10/h2,7H,(H2,12,13)
- InChIKey: JCKKSNTZFIFMMQ-UHFFFAOYSA-N
- SMILES: FC(C1C(C#N)=NC=C(C=1N)F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 224
- トポロジー分子極性表面積: 62.7
- XLogP3: 0.9
4-Amino-2-cyano-3-(difluoromethyl)-5-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023030298-500mg |
4-Amino-2-cyano-3-(difluoromethyl)-5-fluoropyridine |
1806811-09-5 | 97% | 500mg |
$1,019.20 | 2022-03-31 | |
Alichem | A023030298-1g |
4-Amino-2-cyano-3-(difluoromethyl)-5-fluoropyridine |
1806811-09-5 | 97% | 1g |
$1,730.40 | 2022-03-31 |
4-Amino-2-cyano-3-(difluoromethyl)-5-fluoropyridine 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
4-Amino-2-cyano-3-(difluoromethyl)-5-fluoropyridineに関する追加情報
4-Amino-2-cyano-3-(difluoromethyl)-5-fluoropyridine: A Comprehensive Overview
The compound with CAS No. 1806811-09-5, known as 4-Amino-2-cyano-3-(difluoromethyl)-5-fluoropyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique pyridine ring structure, which incorporates multiple functional groups, including an amino group, a cyano group, and a difluoromethyl group, all arranged in a specific spatial configuration that imparts distinctive chemical and physical properties.
The pyridine ring serves as the central framework of this molecule, providing a rigid and planar structure that facilitates various chemical interactions. The amino group (-NH₂) at the 4-position of the ring introduces nucleophilic properties, while the cyano group (-CN) at the 2-position contributes electron-withdrawing effects, enhancing the molecule's reactivity in certain reactions. The difluoromethyl group (-CF₂H) at the 3-position introduces fluorine atoms, which are known for their high electronegativity and ability to influence molecular polarity and stability.
Recent studies have highlighted the potential of 4-Amino-2-cyano-3-(difluoromethyl)-5-fluoropyridine in drug design and development. Its unique combination of functional groups makes it an ideal candidate for exploring novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Researchers have demonstrated that this compound exhibits significant bioactivity in vitro, particularly in inhibiting key enzymes associated with disease progression.
In addition to its biological applications, this compound has also been investigated for its potential in materials science. The presence of fluorinated groups enhances the molecule's thermal stability and chemical resistance, making it a promising candidate for use in advanced materials such as high-performance polymers and electronic devices. Recent advancements in synthetic methodologies have enabled the scalable production of this compound, further expanding its applicability across diverse industries.
The synthesis of 4-Amino-2-cyano-3-(difluoromethyl)-5-fluoropyridine involves a multi-step process that typically begins with the preparation of intermediates possessing the necessary functional groups. Key steps include nucleophilic substitution reactions to introduce the amino and cyano groups, followed by fluorination to incorporate the difluoromethyl group. Optimization of reaction conditions has been critical in achieving high yields and ensuring the purity of the final product.
From an environmental standpoint, this compound has been shown to exhibit low toxicity under standard testing conditions, which aligns with current trends toward developing eco-friendly chemical compounds. Its stability under various environmental conditions also suggests that it could be safely integrated into products without posing significant risks to ecosystems.
Looking ahead, ongoing research is focused on further elucidating the mechanistic details of this compound's interactions with biological systems and its potential for use in next-generation materials. Collaborative efforts between chemists, biologists, and engineers are expected to unlock new applications for 4-Amino-2-cyano-3-(difluoromethyl)-5-fluoropyridine, solidifying its position as a versatile building block in modern chemistry.
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